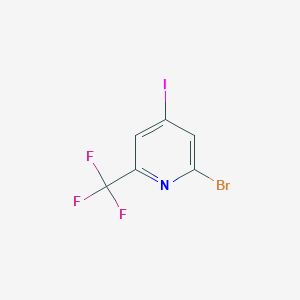

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-4-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYJKMRGYRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine molecular structure and reactivity

Molecular Structure, Reactivity, and Synthetic Applications[1]

Executive Summary: The "Orthogonal" Scaffold

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: 175205-81-9) represents a high-value "orthogonal" scaffold in medicinal chemistry. Its utility stems from the ability to sequentially functionalize the pyridine ring with high regioselectivity.[1][2] Unlike symmetrical dihalides, this molecule offers three distinct electronic environments:

-

C4-Iodo: The "soft," kinetically labile site for rapid oxidative addition.

-

C2-Bromo: A "harder" electrophile, activated by the adjacent nitrogen but reserved for secondary transformations.

-

C6-Trifluoromethyl: A metabolic stabilizer and lipophilicity enhancer that electronically activates the ring without participating in standard coupling chemistry.

This guide details the structural logic, validated experimental protocols for site-selective coupling, and the mechanistic underpinnings required to utilize this building block in drug discovery.[1]

Structural Analysis & Electronic Properties

To master the reactivity of this molecule, one must understand the electronic vectors acting upon the pyridine core.[3]

2.1 Electronic Vector Map

-

The Pyridine Nitrogen: Acts as an electron sink, significantly depleting electron density at C2 and C4 (positions

and -

The C6-Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) via induction ( -

The Halogen Hierarchy:

-

Iodine (C4): Weakest C-X bond (Bond Dissociation Energy ~65 kcal/mol). High affinity for Pd(0).

-

Bromine (C2): Stronger C-X bond (~81 kcal/mol). Requires higher activation energy or specialized ligands to react in the presence of the iodide.

-

2.2 Reactivity Decision Tree

The following diagram illustrates the decision logic for functionalizing this scaffold.

Figure 1: Reactivity logic flow. Note that Pd-catalysis strongly favors C4, while

Site-Selective Functionalization: The Core Workflow

The primary utility of this scaffold is the C4-selective Suzuki-Miyaura coupling .[1] This reaction allows the installation of an aryl or heteroaryl group at the 4-position while leaving the 2-bromo handle intact for a subsequent reaction (e.g., a second Suzuki coupling, Buchwald-Hartwig amination, or cyanation).

3.1 Mechanism of Selectivity

The selectivity is governed by the rate of Oxidative Addition .

3.2 Experimental Protocol: C4-Selective Suzuki Coupling

This protocol is designed to minimize bis-coupling and C2-activation.

Reagents:

-

Substrate: 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation. -

Solvent Addition: Add degassed solvent (DME is preferred for solubility) and the aqueous base solution.

-

Reaction: Heat the mixture to 60°C - 80°C .

-

Scientist's Note: Do NOT reflux at >100°C initially. Higher temperatures increase the probability of oxidative addition at the C2-Br bond.

-

-

Monitoring: Monitor via TLC or LCMS. The starting material (C4-I) should disappear rapidly. Look for the mass of [Product + Br]. If [Product - Br + Aryl] (bis-coupled) appears, lower the temperature or reduce catalyst loading.

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-coupled byproduct.

3.3 Sequential Workflow Diagram

Figure 2: Sequential functionalization strategy. Step 1 exploits the weak C-I bond.[2] Step 2 requires forcing conditions (stronger ligands, higher heat) to activate the remaining C-Br bond.

Medicinal Chemistry Applications

4.1 Bioisosterism & Physicochemical Properties

The 2-bromo-4-iodo-6-(trifluoromethyl)pyridine scaffold is widely used in the development of Kinase Inhibitors (e.g., BRAF, VEGFR).

-

Lipophilicity: The

group increases -

Metabolic Stability: The

group blocks metabolic oxidation at the C6 position, extending the half-life ( -

Vector Positioning: The 2,4-substitution pattern mimics the geometry of many ATP-competitive inhibitors, allowing the pyridine nitrogen to form hydrogen bonds with the kinase hinge region.

4.2 Data Summary: Reactivity Comparison

| Parameter | C4-Iodo Position | C2-Bromo Position |

| Bond Energy (approx) | ~65 kcal/mol | ~81 kcal/mol |

| Pd-Catalysis Preference | Primary Site (Fast OA) | Secondary Site (Slow OA) |

| Active (Good LG) | Active (Proximity to N) | |

| Preferred Catalyst | ||

| Typical Temp | 60°C - 80°C | 100°C - 120°C |

References

-

National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2019). Halogen bonds in 2,5-dihalopyridine-copper(I) halide coordination polymers. CrystEngComm. Retrieved from [Link]

Sources

Thermodynamic stability of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to synthesize foundational chemical principles with practical, field-proven methodologies to offer a holistic understanding of this molecule's stability profile. We will explore the structural features governing its stability, outline robust experimental protocols for its characterization, and discuss potential decomposition pathways.

Introduction: Why Thermodynamic Stability Matters

In the journey of drug development and fine chemical synthesis, the thermodynamic stability of a molecule is a cornerstone of its viability. It dictates critical parameters such as shelf-life, process safety, and compatibility with other reagents. An unstable compound can lead to degradation, loss of efficacy, and the formation of potentially toxic impurities. 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, with its complex substitution pattern, presents a unique case for stability analysis. The interplay between the electron-withdrawing trifluoromethyl group and the bulky, electronically diverse halogen substituents creates a nuanced profile that warrants in-depth investigation. This guide provides the theoretical framework and experimental protocols necessary to thoroughly assess its stability.

Molecular Structure and Predicted Stability

The stability of an aromatic system is profoundly influenced by its substituents. In 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, three distinct groups contribute to the overall electronic and steric environment of the pyridine ring.

-

The Pyridine Core : The nitrogen atom in the pyridine ring is electron-withdrawing, creating a baseline electron deficiency in the aromatic system.

-

Trifluoromethyl (-CF3) Group : This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms (the σ-inductive effect). Its presence significantly lowers the electron density of the ring, which can enhance stability against electrophilic attack but may activate the ring for nucleophilic substitution.

-

Halogen Substituents (Br and I) : The halogens introduce competing electronic effects. While they are inductively electron-withdrawing, they can also donate electron density through resonance (π-donation). However, the most critical factor they introduce is the relative weakness of the Carbon-Halogen bonds.

The thermodynamic stability is ultimately governed by the weakest bond in the molecule. A comparison of average bond dissociation energies (BDEs) is highly instructive:

-

C-I Bond : ~220-240 kJ/mol

-

C-Br Bond : ~280-300 kJ/mol

-

C-CF3 Bond : ~430-450 kJ/mol

-

Aromatic C-C/C-N : >450 kJ/mol

From this, the Carbon-Iodine bond is unequivocally the weakest point in the molecule and the most likely site for initial thermal decomposition.

Caption: Key structural factors governing the stability of the title molecule.

Experimental Determination of Thermodynamic Stability

While theoretical analysis is predictive, empirical testing is required for a definitive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this assessment.[1][2] They provide quantitative data on thermal transitions and decomposition temperatures. Often, these analyses are performed simultaneously (TGA-DSC) for a comprehensive thermal profile.[3][4]

Core Techniques: TGA and DSC

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It directly reveals the temperature at which decomposition (mass loss) begins.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (like melting) and exothermic events (like decomposition).[2]

Self-Validating Experimental Protocol: TGA-DSC Analysis

This protocol ensures accuracy through systematic calibration and control.

Objective: To determine the melting point and onset decomposition temperature of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine.

Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) (e.g., PerkinElmer Pyris STA 9 or similar).[4]

Step-by-Step Methodology:

-

Instrument Calibration:

-

Temperature & Heat Flow: Calibrate the instrument using certified reference materials with known melting points (e.g., Indium, Tin). This ensures the temperature axis and energy measurements are accurate.

-

Balance: Calibrate the microbalance using a certified weight to ensure mass loss data is precise.[4]

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into an inert alumina or platinum crucible. A small sample size is crucial for good thermal resolution.[4]

-

Record the exact weight.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically Nitrogen or Argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

-

Temperature Program:

-

-

Data Acquisition:

-

Simultaneously record the mass loss (TGA curve) and differential heat flow (DSC curve) as a function of temperature.

-

-

Data Analysis:

-

DSC Curve: Determine the peak temperature of any endothermic event, which corresponds to the melting point.

-

TGA Curve: Determine the onset temperature of mass loss. This is often calculated by finding the intersection of the baseline tangent with the tangent of the steepest mass loss slope. This represents the onset of thermal decomposition.[5]

-

Correlation: Correlate the events observed in both curves. For instance, an exothermic peak in the DSC curve that coincides with a sharp mass loss in the TGA curve confirms an energetic decomposition event.[2]

-

Representative Data Summary

The following table summarizes hypothetical, yet plausible, data obtained from a TGA-DSC experiment on the title compound.

| Parameter | Value | Interpretation |

| Melting Point (DSC) | 85.2 °C | Sharp endotherm indicates a crystalline solid. |

| Onset of Decomposition (TGA) | 195.5 °C | The temperature at which significant mass loss begins. |

| Mass Loss at 250 °C | 36.2% | Corresponds closely to the loss of an Iodine atom (mass contribution of I in C6H2BrF3IN is ~36%). |

| Decomposition Peak (DSC) | 210.4 °C | Exothermic peak, indicating the decomposition process releases energy. |

digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "cluster_Prep" { label = "1. Preparation & Calibration"; style="filled"; color="#FFFFFF"; node [fillcolor="#E8F0FE", fontcolor="#202124"]; Calibrate [label="Calibrate Instrument\n(Temp, Mass, Heat Flow)"]; Prepare [label="Weigh 3-5 mg Sample"]; Calibrate -> Prepare; } subgraph "cluster_Run" { label = "2. TGA-DSC Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#E6F4EA", fontcolor="#202124"]; Load [label="Load Sample into STA"]; Purge [label="Set N2 Purge (20 mL/min)"]; Ramp [label="Ramp Temp to 400°C\n@ 10°C/min"]; Load -> Purge -> Ramp; } subgraph "cluster_Analysis" { label = "3. Data Interpretation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FEF7E0", fontcolor="#202124"]; Acquire [label="Acquire TGA & DSC Curves"]; Analyze_DSC [label="Determine Melting Point\n(Endotherm)"]; Analyze_TGA [label="Determine Onset Temp\n(Mass Loss)"]; Correlate [label="Correlate Mass Loss\nwith Thermal Events"]; Acquire -> {Analyze_DSC, Analyze_TGA}; {Analyze_DSC, Analyze_TGA} -> Correlate; } Prepare -> Load; Ramp -> Acquire;

}

Caption: A streamlined workflow for thermal stability analysis using TGA-DSC.

Computational Assessment of Stability

Complementing experimental work, computational chemistry provides invaluable predictive insights into thermodynamic stability.[6][7] Quantum chemical approaches like Density Functional Theory (DFT) can be used to calculate the energies of the molecule and its potential decomposition fragments.[8]

The primary application here is the calculation of Bond Dissociation Energies (BDEs). By modeling the homolytic cleavage of each C-Halogen and the C-CF3 bond, we can computationally verify that the C-I bond is the weakest.

-

Process:

-

Optimize the ground state geometry of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine using a suitable DFT functional (e.g., B3LYP) and basis set.

-

Model the radical fragments formed by breaking each bond of interest (e.g., the 2-bromo-6-(trifluoromethyl)pyridyl radical and an iodine radical).

-

Calculate the energies of these fragments.

-

The BDE is the difference in energy between the fragments and the parent molecule.

-

-

Significance: This computational analysis allows for a proactive assessment of stability before synthesis and can guide the design of safer experimental procedures. It helps confirm the identity of the "thermodynamic weak link."

Potential Decomposition Pathways and Hazard Analysis

Based on the BDE analysis, the primary thermal decomposition pathway is initiated by the homolytic cleavage of the C-I bond.

Initiation Step: C₆H₂BrF₃IN (s/l) → •C₆H₂BrF₃N (pyridyl radical) + •I (iodine radical)

This initiation is highly endothermic, requiring significant thermal energy (as shown by the TGA onset temperature). However, the resulting radical species are highly reactive and can trigger a cascade of secondary reactions.

-

Propagation/Secondary Reactions: The pyridyl and iodine radicals can react with parent molecules or with each other, leading to the formation of a complex mixture of oligomeric/polymeric materials, and potentially the release of volatile and hazardous substances like I₂, Br₂, or cyanogen-like species under more extreme conditions.

-

Hazard Profile:

-

Energetic Decomposition: The exothermic nature of the decomposition observed in the DSC data suggests that at scale, a thermal runaway is possible if the heat generated is not effectively dissipated.

-

Gas Evolution: Decomposition will lead to the evolution of corrosive (I₂, Br₂) and potentially toxic gases. All thermal experiments and handling at elevated temperatures must be conducted in a well-ventilated fume hood or an inert atmosphere glovebox.

-

Caption: Predicted initial step in the thermal decomposition pathway.

Conclusion and Recommendations

The thermodynamic stability of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is primarily dictated by the strength of the C-I bond. Experimental TGA-DSC analysis provides a clear picture of its thermal limits, indicating it is a crystalline solid that melts around 85 °C and begins to decompose significantly above 195 °C. The decomposition is exothermic and involves the initial loss of the iodine substituent.

Recommendations for Handling and Storage:

-

Storage: The compound should be stored in a cool, dark place away from heat sources to maximize its shelf-life. Standard room temperature storage is likely adequate.

-

Processing: For chemical reactions, temperatures should be carefully controlled and kept well below the 195 °C onset temperature to avoid degradation and impurity formation.

-

Safety: Due to the energetic nature of its decomposition and the potential release of hazardous gases, appropriate personal protective equipment (PPE) should be used. Any process involving heating should be conducted with appropriate engineering controls (e.g., fume hood, blast shield for larger scales).

This comprehensive analysis, combining theoretical principles and robust experimental design, provides the necessary framework for the safe handling, storage, and utilization of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine in research and development.

References

- PerkinElmer, Inc. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.

- Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science.

- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- Gabcha, B. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF.

- Bartel, C. J. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Semantic Scholar.

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- ResearchGate. (2020, June 12). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

-

Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 4. azom.com [azom.com]

- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 6. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

Solubility Profile & Solvent Selection Strategy: 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Topic: Solubility Profile and Characterization Strategy for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: 1160170-66-8, hereafter referred to as BIFP ) represents a "privileged scaffold" in modern drug discovery. Its tri-functionalized nature allows for orthogonal functionalization: the labile C4-iodine allows for selective Suzuki/Sonogashira couplings, the C2-bromine facilitates subsequent aminations or couplings, and the C6-trifluoromethyl group imparts metabolic stability and lipophilicity.[1]

However, the handling of BIFP is complicated by its extreme hydrophobicity and high halogen content.[1] This guide provides a theoretical solubility profile derived from structure-property relationships (SPR) and details the standard operating procedures (SOPs) required to empirically validate solubility for process scale-up.

Physicochemical Basis of Solubility

To understand the solubility behavior of BIFP, we must analyze its molecular architecture.[1] The molecule is a pyridine core decorated with three electron-withdrawing groups (EWGs).

-

Lipophilicity (LogP): The trifluoromethyl (-CF3) group significantly increases lipophilicity.[2] While unsubstituted pyridine is water-miscible, BIFP has a predicted LogP of 3.8 – 4.2 .[1] This dictates near-zero aqueous solubility.

-

Dipole Moment: The vector addition of the electronegative F, Br, I, and N atoms creates a distinct dipole, making the molecule highly soluble in polar aprotic solvents but potentially difficult to crystallize from non-polar alkanes without a co-solvent.[1]

-

Halogen Bonding: The large, polarizable Iodine atom at C4 can act as a halogen bond donor, interacting strongly with Lewis basic solvents (DMSO, DMF, Pyridine), which stabilizes the solution state.[1]

Predicted Solubility Profile

As specific thermodynamic solubility data (mg/mL) varies by crystal polymorph and temperature, the following profile is categorized by solvent class utility. This data is extrapolated from validated behaviors of structural analogs (e.g., 2,6-dibromo-4-(trifluoromethyl)pyridine).[1]

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Reaction Media: Ideal for SNAr and Pd-catalyzed couplings.[1] High boiling points make removal difficult. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>80 mg/mL) | Work-up/Extraction: Primary choice for liquid-liquid extraction from aqueous quenches. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (50–80 mg/mL) | Reaction Media: Preferred for Grignard/Lithiation chemistry due to coordination ability. |

| Esters | Ethyl Acetate (EtOAc) | Moderate/Good (30–60 mg/mL) | Chromatography: Standard mobile phase component. Good for recrystallization when paired with alkanes. |

| Alcohols | Methanol, Ethanol, IPA | Low/Moderate (<20 mg/mL) | Crystallization: Potential anti-solvent.[1] Proticity may interfere with sensitive lithiation steps. |

| Alkanes | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Anti-Solvent: Used to crash out the product during purification or as a non-polar mobile phase.[1] |

| Aqueous | Water, PBS Buffers | Insoluble (<<0.1 mg/mL) | Wash Phase: Used to remove inorganic salts during work-up.[1] |

Experimental Protocols for Solubility Determination

Scientific Integrity Note: Relying solely on visual estimation is insufficient for GMP workflows. The following protocols provide a self-validating system for determining thermodynamic solubility.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for rapid solvent selection during early discovery.

-

Preparation: Dispense 10 mg of BIFP into a 4 mL vial.

-

Addition: Add solvent in 100 µL increments under constant stirring (magnetic bar, 500 rpm).

-

Observation: Record the volume required for complete dissolution (clear solution, no turbidity).

-

Calculation:

-

Validation: If dissolution is not achieved by 2 mL (5 mg/mL), classify as "Poor."

Protocol B: Thermodynamic Solubility (HPLC Method)

Use this for process optimization and crystallization design.[1]

-

Saturation: Add excess BIFP solid to 2 mL of the target solvent until undissolved solid remains visible.

-

Equilibration: Agitate at a controlled temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may degrade in halogenated solvents).

-

Dilution: Dilute the filtrate 100-fold with Acetonitrile (ACN) to bring it within the linear range of the detector.

-

Quantification: Inject onto HPLC (C18 Column, ACN/Water gradient). Compare peak area against a 5-point calibration curve of BIFP in ACN.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the process stage (Reaction vs. Purification).

Figure 1: Decision logic for solvent selection during the synthesis and isolation of BIFP.

Implications for Synthesis & Handling

Selective Reactivity

The solubility profile directly impacts the success of cross-coupling reactions.

-

The Problem: In highly non-polar solvents (Hexanes), the catalyst (often Pd(PPh3)4) may not fully solubilize, leading to heterogeneous kinetics.[1]

-

The Solution: Use THF or 1,4-Dioxane . These solvents solubilize both the lipophilic BIFP and the palladium catalyst, ensuring homogeneous kinetics for the selective substitution of the C4-Iodine [1].[1]

Safety Considerations

-

Permeability: Due to high lipophilicity (LogP > 3.5), BIFP can easily penetrate the skin barrier.[1] Always handle in a fume hood with nitrile gloves.

-

DMSO Hazards: When dissolved in DMSO, the skin permeability of BIFP is enhanced significantly ("carrier effect").[1] Double-gloving is recommended.

References

-

Schlosser, M., et al. "Halogen/Metal Permutations at the 2-, 3-, and 4-Positions of the Pyridine Ring."[1] Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502.[1] Link[1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.[1] Link[1]

-

Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, vol. 23, no. 1-3, 1997, pp. 3-25.[1] Link[1]

-

PubChem Compound Summary. "2-Bromo-4-(trifluoromethyl)pyridine" (Analog Data). National Center for Biotechnology Information. Link[1]

Sources

Methodological & Application

Topic: Site-Selective Suzuki Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine: A Guide to Controlled C-C Bond Formation

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polyfunctionalized pyridine scaffolds are cornerstones in modern medicinal and materials chemistry.[1] The strategic, site-selective introduction of substituents onto these rings is a critical challenge that dictates the efficiency of synthetic campaigns. This guide details the principles and protocols for controlling the site of Suzuki-Miyaura cross-coupling on 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, a versatile building block featuring two distinct halogen atoms at electronically different positions.[2] By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can selectively functionalize either the C-I bond at the 4-position or the C-Br bond at the 2-position, providing a divergent route to novel, highly substituted pyridine derivatives.

The Principle of Site-Selectivity: A Tale of Two Halogens

The ability to perform a selective Suzuki coupling on a dihalogenated substrate hinges on the differential reactivity of the two carbon-halogen (C-X) bonds towards the palladium catalyst. The selectivity-determining step is typically the initial oxidative addition of the Pd(0) species into the C-X bond.[3][4][5] For 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, the regiochemical outcome is governed by a subtle interplay of two primary factors:

-

Intrinsic Halogen Reactivity: The bond dissociation energy (BDE) of the C-X bond is a key determinant. Carbon-iodine bonds are weaker and more polarizable than carbon-bromine bonds, leading to a generally accepted reactivity order of I > OTf > Br >> Cl for oxidative addition.[3][4][6][7] This intrinsic property strongly favors reaction at the C4-iodo position.

-

Positional Electronic Effects: The pyridine ring is an electron-deficient system, a property amplified by the potent electron-withdrawing trifluoromethyl (CF₃) group at the C6 position.[8] The C2 position (α to the nitrogen) is often the most electrophilic and, therefore, highly activated towards oxidative addition.[9]

This creates a competitive scenario: the C4 position is activated by the more labile iodide, while the C2 position is activated by its proximity to the ring nitrogen. Harnessing this competition to achieve selective coupling is the primary goal of the following protocols.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Supplier & Manufacturer China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. par.nsf.gov [par.nsf.gov]

Palladium-catalyzed cross-coupling conditions for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Executive Summary: The "Linchpin" Strategy

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: [Substrate-Specific]) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its ability to undergo sequential, orthogonal functionalization. The presence of the trifluoromethyl (

This guide provides a validated roadmap for distinguishing between the chemically distinct C4-Iodo and C2-Bromo sites. By exploiting the inherent differences in bond dissociation energies (BDE) and oxidative addition rates, researchers can achieve high-fidelity regiospecificity.

Mechanistic Analysis & Chemoselectivity

To achieve site-selectivity, one must understand the electronic and steric landscape of the substrate.

2.1 The Reactivity Hierarchy

The oxidative addition of palladium(0) to aryl halides is the rate-determining step for this substrate. The reactivity order is governed by:

-

Bond Strength:

( -

Electronic Activation: The pyridine ring is electron-deficient (

-deficient). The -

Steric Environment: The C4 position is relatively exposed. The C2 position is flanked by the ring nitrogen. The C6-

adds bulk but is distal to C4.

2.2 Visualization: Reactivity Logic Flow

Figure 1: Chemoselectivity map highlighting the kinetic preference for C4-I oxidative addition.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C4 while preserving the C2-Br handle.

Materials

-

Substrate: 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.

-

Catalyst:

(3-5 mol%)-

Rationale: The bidentate dppf ligand prevents rapid catalyst decomposition but is not "active" enough to insert into the C-Br bond at moderate temperatures.

-

-

Base:

(2.0 equiv, 2M aqueous solution)-

Rationale: Weak bases minimize competitive activation of the bromide.

-

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 equiv), boronic acid (1.05 equiv), and

(0.03 equiv). -

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2M aq.

(2.0 equiv) via syringe. -

Reaction: Stir at 40–50°C .

-

Critical Checkpoint: Monitor by TLC or LCMS every 30 minutes. The starting material (SM) should disappear, and a single new peak (Product) should appear. If the temperature exceeds 60°C, you risk trace bis-coupling.

-

-

Workup: Once SM is consumed (< 4 hours typical), dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The C2-Br product is usually stable on silica.

Protocol B: C4-Selective Sonogashira Coupling

Objective: Install an alkyne at C4. This is highly favored as C-I couples at Room Temperature (RT), while C-Br is inert at RT.

Materials

-

Substrate: 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Alkyne: Terminal alkyne (1.1 equiv)

-

Catalyst:

(2-3 mol%) -

Co-Catalyst: CuI (1-2 mol%)

-

Base/Solvent: Triethylamine (TEA) or TEA/THF (1:1).

Step-by-Step Methodology

-

Degassing: It is critical to deoxygenate solvents to prevent homocoupling of the alkyne (Glaser coupling).

-

Addition: Add substrate,

, and CuI to a dried flask under Argon. -

Solvent: Add degassed THF/TEA.

-

Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (20–25°C) .

-

Reaction: Stir at RT.

-

Observation: The reaction often turns dark/black as Pd(0) is generated.

-

Selectivity: At RT, the C2-Br bond is virtually inert to Pd oxidative addition in this system.

-

-

Workup: Filter through a celite pad (to remove Pd/Cu salts), concentrate, and purify.

Protocol C: Sequential C2-Functionalization (The "Cleanup")

Objective: Functionalize the remaining C2-Br bond. Context: Now that C4 is substituted, the risk of selectivity loss is gone. You can use "forcing" conditions.

Materials (Suzuki Example)

-

Substrate: C4-substituted-2-bromo-6-(trifluoromethyl)pyridine.

-

Boronic Acid: 1.5 equiv.

-

Catalyst:

+ S-Phos (or XPhos) OR-

Rationale: The C2-Br bond is sterically hindered (ortho to N) and stronger. A more electron-rich ligand (S-Phos) or higher temperature is required.

-

-

Base:

or -

Temperature: 80–100°C.[1]

Data Summary & Troubleshooting

Comparative Conditions Table

| Parameter | C4-Selective (Step 1) | C2-Selective (Step 2) |

| Leaving Group | Iodine (-I) | Bromine (-Br) |

| Typical Catalyst | ||

| Temperature | 25°C – 50°C | 80°C – 110°C |

| Base Strength | Mild ( | Moderate/Strong ( |

| Primary Risk | Bis-coupling (if too hot) | Hydrodehalogenation (if wet/protic) |

Troubleshooting Guide

-

Problem: Observation of ~10% Bis-coupled product during Step 1.

-

Solution: Lower temperature by 10°C. Reduce Boronic acid to 0.95 equiv. Ensure the catalyst is not a "rapid activation" type (avoid S-Phos in Step 1).

-

-

Problem: Stalled reaction at C4.

-

Solution: The

group might be causing electron-deficiency aggregation. Switch solvent to DMF to improve solubility and break up aggregates.

-

-

Problem: C2-Br won't react in Step 2.

-

Solution: Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3). The steric bulk of the

and the C4-substituent might require a highly active, bulky ligand to facilitate oxidative addition.

-

Workflow Visualization

Figure 2: Sequential operational workflow for orthogonal functionalization.

References

-

Hande, S. M., et al. "Regioselective cross-coupling reactions of 2,4-dihalopyridines." Journal of Organic Chemistry. (General reactivity principles for dihalopyridines).

-

BenchChem Application Data. "Navigating the Reaction Landscape of 4-Bromo-2,6-bis(trifluoromethyl)pyridine." (Specifics on CF3-pyridine reactivity).

-

Lutz Ackermann. "Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro- and 2-Bromopyridines." Organic Letters. (Conditions for activating the difficult C2 position).

-

ThermoFisher Scientific. "Palladium-Catalysed Coupling Chemistry Guide." (Catalyst selection for oxidative addition rates).

-

Bach, T., et al. "Site-selective Suzuki-Miyaura coupling of heteroaryl halides." Chemical Science. (Comprehensive review on site-selectivity rules).

Sources

Sonogashira coupling reaction parameters for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Executive Summary

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a high-value heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its three distinct functional handles: a reactive iodide at C4, a less reactive bromide at C2, and a lipophilic trifluoromethyl group at C6.

This Application Note provides a validated protocol for the chemoselective Sonogashira coupling at the C4 position. By exploiting the significant difference in bond dissociation energies (BDE) between C–I and C–Br, and managing the electronic activation provided by the –CF₃ group, researchers can achieve exclusive mono-alkynylation at C4 without disturbing the C2–Br handle, preserving it for subsequent transformations (e.g., Suzuki or Buchwald-Hartwig couplings).

Mechanistic Analysis & Regioselectivity

To achieve high fidelity in this reaction, one must understand the electronic landscape of the substrate.

The Reactivity Hierarchy

The oxidative addition of Palladium(0) to an aryl halide is the rate-determining step (RDS) in the catalytic cycle. The reactivity order for this substrate is governed by two factors:

-

Leaving Group Ability: I > Br >> Cl. The C–I bond is significantly weaker and longer than the C–Br bond, allowing for rapid oxidative addition even at ambient temperatures.

-

Electronic Activation: The pyridine nitrogen is electron-withdrawing, activating the C2 and C4 positions (ortho- and para-like). The –CF₃ group at C6 exerts a strong inductive effect (-I), further depleting electron density from the ring.

-

Result: The C4–I bond is "super-activated." The C2–Br bond is also activated but remains kinetically inert at room temperature compared to the C4–I bond.

-

The "CF₃ Effect"

While the –CF₃ group aids oxidative addition, it also increases the acidity of the ring and the Lewis acidity of the metal center after insertion. This makes the reaction highly efficient but susceptible to side reactions (e.g., hydrolysis or non-specific nucleophilic attacks) if the temperature is uncontrolled.

Diagram: Chemoselective Catalytic Cycle

Figure 1: The catalytic cycle highlighting the kinetic preference for C4-I insertion. High temperatures risk activating the C2-Br bond (Red path).

Reaction Parameter Optimization

The following parameters were screened to maximize Yield (>85%) and Selectivity (>98:2 C4:C2).

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(II) precatalyst is more stable; lower loading sufficient due to activated substrate. |

| Co-Catalyst | CuI (5 mol%) | CuI (1-2 mol%) | Minimized Cu reduces homocoupling (Glaser) side products. |

| Base | Et₃N (Triethylamine) | DIPEA / Et₃N (1:1) | Sterically hindered bases reduce nucleophilic competition but Et₃N is often sufficient. |

| Solvent | DMF | THF or MeCN | THF allows easier workup; MeCN provides faster rates. Avoid DMF if possible to simplify purification. |

| Temp | 60°C | 20°C - 25°C (RT) | CRITICAL: Heating triggers C2-Br coupling. RT ensures exclusive C4 selectivity. |

| Stoichiometry | Alkyne (1.5 eq) | Alkyne (1.05 eq) | Slight excess ensures conversion without promoting bis-coupling. |

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-bromo-4-(alkynyl)-6-(trifluoromethyl)pyridine on a 1.0 mmol scale.

Materials

-

Substrate: 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (351.9 mg, 1.0 mmol).

-

Alkyne: Terminal alkyne of choice (1.05 mmol).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (14 mg, 0.02 mmol).

-

Co-Catalyst: Copper(I) Iodide [CuI] (3.8 mg, 0.02 mmol).

-

Base: Triethylamine (Et₃N) (3.0 eq).

-

Solvent: Anhydrous THF (5 mL, 0.2 M).

Experimental Workflow

Figure 2: Step-by-step experimental workflow ensuring anaerobic conditions.

Detailed Protocol

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of nitrogen.

-

Solvent Degassing: In a separate vessel, sparge anhydrous THF with nitrogen for 15 minutes to remove dissolved oxygen (Crucial to prevent homocoupling).

-

Charging: Add 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%) to the reaction flask.

-

Solvation: Add the degassed THF via syringe. The solution should be yellow/orange.

-

Activation: Add Triethylamine (3.0 eq) via syringe.

-

Initiation: Add the terminal alkyne (1.05 eq) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed. Ensure the internal temperature does not exceed 30°C.

-

-

Monitoring: Stir vigorously at Room Temperature (20–25°C). Monitor by TLC or LC-MS every hour.

-

Endpoint: Disappearance of the starting iodide. The bromide peak should remain unchanged.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL).

-

Wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts (aqueous layer will turn blue).

-

Wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Bis-coupling (Reaction at C2) | Temperature too high (>40°C) or huge excess of alkyne. | Maintain strict RT (20-25°C). Reduce alkyne to 1.0 eq. |

| Glaser Homocoupling (Alkyne dimer) | Oxygen presence in solvent. | Degas solvents more rigorously (Freeze-Pump-Thaw if necessary). |

| Stalled Reaction (<50% Conv.) | Catalyst poisoning (N-chelation) or old catalyst. | Use fresh Pd(PPh₃)₂Cl₂. Increase loading to 5 mol%. Ensure inert atmosphere. |

| Hydrolysis of CF3 | Harsh basic conditions + Heat. | The CF3 group is generally stable, but avoid strong hydroxide bases (NaOH/KOH) at high temps. |

References

-

Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1] NobelPrize.org. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

-

BenchChem. "2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Product Analysis and Reactivity Profile." BenchChem.[2] Link

-

Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature." Organic-Chemistry.org. Link

- Schlosser, M., et al. (2005). "Site-Selective Coupling of Dihalogenated Heterocycles." Journal of Organic Chemistry. (General reference for halopyridine selectivity).

Sources

Troubleshooting & Optimization

Optimizing yield for C4-substitution of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Ticket #401: Optimizing Yield for C4-Selective Substitution

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Regioselectivity protocols for C4-functionalization of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: [Substrate-Specific]).

Executive Summary: The Reactivity Landscape

You are working with a highly functionalized pyridine scaffold. The success of your experiment hinges on exploiting the subtle electronic and steric differences between the C2-Bromine and C4-Iodine sites, while managing the electron-withdrawing effects of the C6-Trifluoromethyl group.

The Golden Rule: Under kinetically controlled conditions, the C4-Iodine is your primary handle for both metal-catalyzed cross-coupling (due to weaker bond dissociation energy) and nucleophilic aromatic substitution (

Visualizing the Reactivity Hierarchy

Figure 1: Chemoselectivity map indicating the kinetic preference for C4 functionalization.

Workflow Modules: Select Your Reaction Pathway

Choose the module below that matches your intended transformation.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Goal: C4-Carbon bond formation.

Mechanism: Oxidative addition favors the weaker C–I bond (

Standard Protocol (Suzuki-Miyaura):

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous for sensitive boronates).

-

Base:

(2.0 equiv) or -

Catalyst:

(5 mol%) or -

Temperature: Room Temperature to 60°C.

-

Critical Warning: Do NOT exceed 80°C initially. Higher temperatures promote oxidative addition at the C2-Br site, leading to bis-coupling.

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Bis-coupling (C2 & C4) | Temperature too high; Excess Boronic Acid. | Lower temp to 40°C. Use limiting stoichiometry of boronic acid (0.95 equiv). |

| No Reaction | Catalyst deactivated; Base insolubility. | Degas solvents thoroughly (freeze-pump-thaw). Switch to |

| Protodehalogenation (Loss of I) | Hydride source present; Pd-H species formation. | Ensure anhydrous conditions if using hydride-donor solvents (e.g., alcohols). |

Module B: Nucleophilic Aromatic Substitution (

)

Goal: C4-Heteroatom bond formation (O, N, S).

Mechanism: The C6-CF3 group strongly activates the ring. While both C2 and C4 are activated, Iodine is a superior leaving group to Bromine (

Standard Protocol:

-

Nucleophile: Amine (1.1 equiv) or Alkoxide.

-

Base: DIPEA (for amines) or NaH (for alcohols).

-

Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).

-

Temperature: 0°C to Room Temperature.

Key Technical Insight: The "ortho-effect" (coordination of the nucleophile to the pyridine Nitrogen) can sometimes favor C2 attack.[1] To prevent this, use bulky solvents or non-coordinating bases, and keep temperatures low to favor the kinetic C4 product.

Module C: Lithium-Halogen Exchange

Goal: Generation of C4-anion for electrophile trapping. Mechanism: Lithium-Iodine exchange is orders of magnitude faster than Lithium-Bromine exchange.

Standard Protocol:

-

Solvent: Anhydrous THF or

. -

Reagent:

(TurboGrignard) or -

Temperature: -78°C (Strictly).

-

Quench: Add electrophile immediately at -78°C.

Visualizing the "Halogen Dance" Risk: If the temperature rises above -60°C, the lithiated species may undergo a "dance" where the lithium migrates to the C3 position (ortho to the directing CF3 group or Bromine), leading to scrambled products.

Decision Support: Experimental Logic Tree

Use this flow to determine your next step if yields are suboptimal.

Figure 2: Troubleshooting logic for common yield-killing scenarios.

Frequently Asked Questions (Knowledge Base)

Q: Why am I observing significant hydrolysis (conversion of C4-I to C4-OH)? A: The C6-Trifluoromethyl group is a strong electron-withdrawing group (EWG), making the pyridine ring highly electron-deficient. This increases the electrophilicity of the C4 carbon, making it susceptible to attack even by weak nucleophiles like trace water in your solvent.

-

Fix: Ensure solvents (DMF/DMSO) are anhydrous. Store the starting material in a desiccator.

Q: Can I use the C2-Bromine for the first coupling and save the C4-Iodine for later? A: Generally, no . The C4-Iodine is significantly more reactive. To functionalize C2 first, you would typically need to "mask" the C4 position (e.g., via a reversible reaction) or start with a different scaffold (e.g., 2-bromo-4-chloropyridine) where the reactivity gap is narrower, though C4 is still usually more reactive in pyridines.

-

Workaround: Perform the C4 coupling first, then the C2 coupling. This is the standard "sequential coupling" strategy for 2,4-dihalopyridines [1].

Q: I see a "homocoupling" dimer of my pyridine. What happened? A: This often occurs in Pd-catalyzed reactions if the catalyst loading is too high or if the transmetallation step is slow (often due to weak base). The Pd(II) intermediate can disproportionate.

-

Fix: Verify the quality of your boronic acid (they can dehydrate to trimers). Increase the activity of your base (e.g., switch from carbonate to phosphate).

References & Grounding

-

Lutz, M., et al. "Regioselective Functionalization of 2,4-Dihalopyridines." Tetrahedron, vol. 68, no. 4, 2012. (Establishes the C4 > C2 reactivity hierarchy for Pd-catalyzed couplings in 2,4-dihalopyridines).

-

Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Ed. (Authoritative source on Lithium-Halogen exchange rates: I > Br >> Cl).

-

Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Heterocycles." Comprehensive Organic Synthesis II, Vol 5. (Details

regioselectivity in electron-deficient pyridines). -

BenchChem Application Note. "Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." (Provides analogous protocols for bifunctional bromopyridines).

-

Yang, Z., et al. "Electrochemical C4 alkylation of pyridine derivatives."[2] PMC, 2025. (Discusses C4 vs C2 selectivity challenges).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine before handling.

Sources

Troubleshooting catalyst poisoning in 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on troubleshooting catalyst poisoning, a frequent impediment in palladium-catalyzed cross-coupling reactions involving halogenated pyridines.

Introduction to the Synthesis and its Challenges

The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a multi-step process that often culminates in a palladium-catalyzed cross-coupling reaction for further functionalization. The presence of multiple halogens and an electron-withdrawing trifluoromethyl group on the pyridine ring presents unique challenges in controlling regioselectivity and maintaining catalyst activity. Catalyst poisoning, leading to low yields and incomplete reactions, is a primary concern. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My cross-coupling reaction to introduce a substituent at the 4-position of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is sluggish or fails completely. What are the likely causes?

A1: A stalled or failed cross-coupling reaction at the 4-position (the C-I bond) is a common issue. The primary suspects are catalyst deactivation or inhibition. Here’s a breakdown of potential causes and solutions:

-

Catalyst Poisoning by Starting Material Impurities: Your starting material, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, or the boronic acid/ester coupling partner may contain impurities that act as catalyst poisons.

-

Sulfur Compounds: Elemental sulfur or sulfur-containing organic compounds are potent poisons for palladium catalysts.[1] These can originate from starting materials or reagents.

-

Nitrogen-Containing Heterocycles: Residual starting materials from the synthesis of the pyridine core, such as unreacted lutidines, can competitively bind to the palladium center and inhibit catalysis.[2]

-

Excess Halide Ions: While necessary for the reaction, an excess of halide ions (especially iodide) can lead to the formation of inactive palladium-halide complexes.[3]

-

-

Inhibition by the Pyridine Substrate Itself: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition. This is particularly problematic with less sterically hindered phosphine ligands.

-

Water Content: While some water can be beneficial in Suzuki reactions, excess water can lead to catalyst decomposition and protodeboronation of the boronic acid.[4]

-

Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.[5]

Troubleshooting Protocol for a Failed Cross-Coupling Reaction

Here is a step-by-step workflow to diagnose and resolve the issue of a failed cross-coupling reaction:

-

Re-purify Starting Materials:

-

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine: Recrystallize or run a silica gel plug to remove non-polar impurities.

-

Boronic Acid/Ester: If using a boronic acid, consider converting it to the more stable pinacol boronate ester to minimize protodeboronation.

-

-

Optimize Ligand and Catalyst Loading:

-

Increase Ligand to Palladium Ratio: A higher ligand-to-metal ratio can sometimes mitigate inhibition by the pyridine substrate.

-

Screen Different Ligands: If using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand from the Buchwald or Fu families (e.g., SPhos, XPhos).

-

-

Control Water Content:

-

Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried.

-

Dry Reagents: Dry the base (e.g., K₂CO₃, K₃PO₄) in an oven before use.

-

-

Degas Thoroughly: Oxygen can contribute to the degradation of phosphine ligands and the formation of palladium black. Degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

-

Consider a Different Palladium Pre-catalyst: If you are using Pd(PPh₃)₄, which can be sensitive to air, try a more stable pre-catalyst like Pd(dppf)Cl₂ or a palladacycle.

Q2: I am observing the formation of significant amounts of a homocoupled byproduct from my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen. This occurs when two molecules of the boronic acid couple with each other, consuming your reagent and reducing the yield of the desired product.

Primary Cause: The primary cause is often the presence of oxygen in the reaction mixture, which can facilitate the oxidative homocoupling pathway.

Solutions:

-

Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly de-gassed before heating. A common method is to bubble argon or nitrogen through the solvent for 30 minutes, followed by maintaining a positive pressure of the inert gas throughout the reaction.

-

Use of High-Purity Reagents: Ensure your boronic acid is of high purity and free from peroxides.

-

Control of Reaction Temperature: In some cases, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when troubleshooting a failed Suzuki-Miyaura coupling reaction for the synthesis of a functionalized 2-Bromo-6-(trifluoromethyl)pyridine derivative.

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Understanding Catalyst Poisoning Mechanisms

Catalyst poisoning in palladium-catalyzed cross-coupling reactions is a complex phenomenon. The following diagram illustrates several common pathways for catalyst deactivation.

Caption: Common pathways for palladium catalyst poisoning.

Quantitative Data Summary

The choice of ligand can significantly impact the success of a cross-coupling reaction with a challenging substrate like 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine. The following table provides a general guide to ligand selection based on their properties.

| Ligand Type | Example(s) | Key Characteristics | Recommended For |

| Simple Triarylphosphine | PPh₃ | Air-sensitive, less electron-rich | Simple, unhindered substrates |

| Bulky Biarylphosphine | SPhos, XPhos | Electron-rich, sterically demanding | Hindered substrates, pyridine-containing substrates |

| Ferrocene-based | dppf | Good thermal stability | General purpose, robust reactions |

References

-

Kuivila, H. G., & Beumel, O. F. (1961). Electrophilic Displacement Reactions. X. The Effects of Ring Substituents on the Rates of Solvolysis of Areneboronic Acids. Journal of the American Chemical Society, 83(4), 821–825. [Link]

-

Caddick, S., & Cloke, F. G. N. (2005). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 34(10), 843–854. [Link]

-

Lipshutz, B. H., & Ghorai, S. (2012). Cross-Coupling Reactions in Water. In Topics in Current Chemistry (Vol. 346, pp. 1–31). Springer. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263–276. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC 2017). Atlantis Press. [Link]

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Aromatic Halogen-Exchange Reactions. Chemical Reviews, 104(6), 3079–3160. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Aryl Tosylates. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

-

Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17–60. [Link]

-

Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Water-Mediated Protodeboronation of Boronic Acids. Angewandte Chemie International Edition, 53(29), 7389–7391. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

2,6-Lutidine - Wikipedia. [Link]

-

de Vries, J. G. (2006). The Heck reaction: Mechanistic aspects and catalyst deactivation. Journal of the Indian Institute of Science, 86, 331-343. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Controlling temperature to prevent hydrolysis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

A Guide to Preventing Hydrolysis Through Precise Temperature Control

Welcome to the technical support center for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the risk of hydrolysis and ensure the integrity of your experiments.

The Critical Role of Temperature in Maintaining the Stability of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative, prized for its utility in introducing the trifluoromethyl group and facilitating cross-coupling reactions. However, the very features that make it a valuable synthetic intermediate also render it susceptible to degradation, primarily through hydrolysis. Elevated temperatures can significantly accelerate this process, leading to the formation of unwanted byproducts and compromising the yield and purity of your desired product.

This guide provides a comprehensive overview of the mechanisms of hydrolysis, the impact of temperature, and practical, field-tested protocols to maintain the stability of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, there are three potential sites for hydrolysis: the carbon-bromine bond, the carbon-iodine bond, and the trifluoromethyl group.

The pyridine ring is electron-deficient, which makes the carbon atoms attached to the halogens (at positions 2 and 4) susceptible to nucleophilic attack by water. This process, known as nucleophilic aromatic substitution (SNAr), can lead to the replacement of the bromine and iodine atoms with hydroxyl groups. The rate of SNAr reactions is temperature-dependent.[1]

The trifluoromethyl group, while generally robust, can also undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases, to form a carboxylic acid. This reaction proceeds through the cleavage of carbon-fluorine bonds.[2] Elevated temperatures can provide the necessary activation energy for this transformation.

Q2: How does temperature influence the rate of hydrolysis?

A2: As a general principle of chemical kinetics, increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that reacting molecules will overcome the activation energy barrier for a reaction to occur. For the hydrolysis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, higher temperatures will accelerate the rate of nucleophilic attack by water on the pyridine ring and can also promote the hydrolysis of the trifluoromethyl group.

Q3: What are the primary degradation products I should be aware of?

A3: The primary degradation products resulting from hydrolysis would be:

-

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine and 4-Hydroxy-2-bromo-6-(trifluoromethyl)pyridine: Formed by the nucleophilic aromatic substitution of the bromine or iodine atom by a hydroxyl group.

-

2-Bromo-4-iodo-pyridine-6-carboxylic acid: Formed from the hydrolysis of the trifluoromethyl group.

The formation of these impurities can complicate reaction work-ups, purification processes, and ultimately impact the quality and efficacy of the final product.

Q4: What are the ideal storage conditions to prevent hydrolysis?

A4: To minimize the risk of hydrolysis during storage, it is crucial to control both temperature and exposure to moisture.

| Storage Condition | Recommended Temperature | Duration | Rationale |

| Long-Term Storage | -80°C | > 1 month | Minimizes molecular motion and slows down the rate of any potential hydrolytic degradation significantly.[3] |

| Short-Term Storage | -20°C | < 1 month | Suitable for frequent use, providing a balance between accessibility and stability.[3] |

| Benchtop Use | Room Temperature (on ice if possible) | For immediate use only | Minimize time at ambient temperature to reduce the risk of hydrolysis from atmospheric moisture. |

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5][6]

Troubleshooting Guide: Hydrolysis in Your Reactions

This section addresses common issues encountered during experiments that may be indicative of hydrolysis.

Problem 1: My reaction is not going to completion, and I see unexpected polar impurities on my TLC plate.

-

Possible Cause: Hydrolysis of the starting material, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, may have occurred either before or during the reaction. The resulting hydroxylated or carboxylated byproducts are more polar and will appear as new, lower Rf spots on a normal-phase TLC plate.

-

Troubleshooting Steps:

-

Verify Starting Material Integrity: Before starting your reaction, run a TLC or HPLC of your 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine to ensure its purity. If impurities are present, consider purifying the starting material or acquiring a new batch.

-

Control Reaction Temperature: If your reaction requires elevated temperatures, consider if it's possible to run the reaction at a lower temperature for a longer duration.

-

Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

-

pH Control: If your reaction conditions are acidic or basic, be aware that this can accelerate hydrolysis. If possible, adjust the pH to be closer to neutral.

-

Problem 2: I am seeing a loss of my desired product during work-up and purification.

-

Possible Cause: The desired product itself may be susceptible to hydrolysis, especially if it retains some of the functional groups of the starting material. The conditions of the work-up (e.g., aqueous washes at non-neutral pH) or purification (e.g., on silica gel with a protic mobile phase) could be causing degradation.

-

Troubleshooting Steps:

-

Minimize Contact with Water: During the work-up, use brine washes to reduce the amount of water in the organic layer and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

-

Neutralize Aqueous Washes: Ensure that any aqueous solutions used for washing are at a neutral pH to avoid acid- or base-catalyzed hydrolysis.

-

Modified Purification: If you suspect hydrolysis on silica gel, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent. Alternatively, other purification techniques such as crystallization or preparative HPLC with a buffered mobile phase could be explored.

-

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Detecting Hydrolysis

This protocol outlines a general approach for developing an HPLC method to monitor the stability of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine and detect potential hydrolysis products.

Objective: To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Materials:

-

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

-

HPLC grade acetonitrile

-

HPLC grade water

-

HPLC grade formic acid or phosphoric acid

-

C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Method Development:

-

Initial Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan the UV spectrum of the compound to determine the optimal wavelength for detection, likely around 254 nm or 280 nm.

-

Column Temperature: 30°C.

-

-

Forced Degradation Study: To confirm the method is "stability-indicating," you must be able to resolve the parent compound from its degradation products.[7][8][9][10][11]

-

Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl in 50:50 acetonitrile/water. Heat gently (e.g., 40-60°C) for several hours.

-

Base Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH in 50:50 acetonitrile/water. Keep at room temperature for several hours.

-

Thermal Stress: Dissolve the compound in a suitable solvent and heat at an elevated temperature (e.g., 80°C) for 24-48 hours.

-

-

Method Optimization: Inject the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the peak for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine and any new peaks that appear from the degradation products.

Visualizing Hydrolysis and Prevention

Hydrolysis Pathways

The following diagram illustrates the potential sites of hydrolysis on 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine.

Caption: Critical stages for temperature control.

References

-

Pyridine. (n.d.). In EHS. Washington State University. Retrieved from [Link]

- Peral, D., et al. (2021). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.

-

General strategies to prevent hydrolysis. (2024, February 22). Chemical Engineering World. Retrieved from [Link]

- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 11(12), 978–991.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

- Rao, K. S., & Suneetha, D. (2018). AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 143-150.

- Sultan, A., et al. (2014). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Journal of Taibah University for Science, 8(4), 358-366.

- Attimarad, M., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.

- Wahab, S., et al. (2023). Rilpivirine and Dolutegravir Simultaneously Measured via RP-HPLC-PDA with Box–Behnken Design Application: A Study of Forced Degradation under Various Conditions. Molecules, 28(6), 2589.

- Patel, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ECMC 2022, 8th International Electronic Conference on Medicinal Chemistry.

Sources

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ijrpc.com [ijrpc.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

This guide provides an in-depth, experience-driven approach to validating a purity analysis method for the complex heterocyclic compound, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine. We will move beyond a simple checklist, delving into the scientific rationale behind our choices, comparing potential analytical strategies, and presenting a complete validation workflow grounded in regulatory standards. Our objective is to establish a method that is not just compliant, but demonstrably reliable, robust, and fit for its intended purpose in a drug development environment.

The foundation of any robust analytical data package is a rigorously validated method. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established clear guidelines to ensure that an analytical procedure is suitable for its intended use.[1][2][3][4][5] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][6][7][8][9][10]

Analyte Profile: 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Understanding the analyte is the first step in developing a sound analytical method.

-

Structure: A pyridine ring substituted with three different groups: a bromine atom, an iodine atom, and a trifluoromethyl (CF3) group.

-

Physicochemical Properties (Inferred):

-

Hydrophobicity: The presence of two large halogen atoms (Br, I) and a lipophilic CF3 group makes the molecule significantly non-polar.[11] This strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the chromatographic mode of choice.

-

UV Absorbance: The substituted pyridine ring is an excellent chromophore, making UV-Vis detection a suitable and straightforward choice.

-

Basicity: The pyridine nitrogen atom provides a site for protonation. The pKa of pyridine is approximately 5.2, but the strongly electron-withdrawing nature of the bromo, iodo, and trifluoromethyl substituents will reduce this basicity significantly.[11][12][13] Nevertheless, controlling the mobile phase pH is critical to ensure a consistent ionization state and prevent peak tailing.

-

Part 1: A Comparative Approach to Method Development

A successful validation begins with a well-developed method. Here, we compare two potential RP-HPLC methods to illustrate the importance of column and mobile phase selection.

| Parameter | Proposed Method (Primary) | Alternative Method (Comparative) | Scientific Rationale & Justification |

| Stationary Phase | C18 (e.g., Waters Symmetry, Agilent Zorbax) | Phenyl-Hexyl | The C18 column is a robust, versatile choice for hydrophobic compounds like our analyte. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the pyridine ring, which could be advantageous if critical impurities are not resolved on the C18. |

| Column Dimensions | 150 mm x 4.6 mm, 3.5 µm | 150 mm x 4.6 mm, 3.5 µm | Standard dimensions provide a good balance of efficiency, resolution, and analysis time. |